molecular formula C19H23NO6 B1211186 3-Acetylnerbowdine CAS No. 100196-22-3

3-Acetylnerbowdine

Cat. No. B1211186
CAS RN: 100196-22-3
M. Wt: 361.4 g/mol
InChI Key: BSVABPABKQCTBP-GZJVQYRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylnerbowdine is an alkaloid.

Scientific Research Applications

Metabolism and Excretion

  • 3-methylhistidine (related to 3-Acetylnerbowdine) is not oxidized in humans, and is quantitatively excreted as the original compound and its N-acetyl derivative. This suggests that the excretion of 3-methylhistidine and possibly similar compounds can provide a reliable measure of actin and myosin turnover in humans (Long et al., 1975).

Respiratory Applications

  • Acetylcysteine, structurally similar to 3-Acetylnerbowdine, has been studied for its potential benefits in treating idiopathic pulmonary fibrosis. However, results indicate no significant benefit in preserving forced vital capacity compared to placebo (Martinez et al., 2014).

Cancer Therapy

  • A study combining 5-Azacytidine, a DNA-hypomethylating agent, and Valproic acid, a histone deacetylase inhibitor, showed that this combination is safe and produces a significant decrease in global DNA methylation, indicating potential applications in advanced cancer therapies (Braiteh et al., 2008).

Oral Health

  • Chlorhexidine, a compound structurally related to 3-Acetylnerbowdine, demonstrated a significant role in plaque inhibition, highlighting the importance of compound retention in the oral cavity for its clinical effect as a plaque inhibitor (Gjermo et al., 1974).

Neurology

  • N-Acetylcysteine, similar to 3-Acetylnerbowdine, was found to provide significant improvements in symptoms and craving in patients with PTSD and Substance Use Disorders, showcasing its potential therapeutic role in neurological and psychiatric conditions (Back et al., 2016).

Cardiology

  • Research on initiating therapy with beta-blockers before angiotensin-converting enzyme inhibitor therapy in heart failure patients suggests a potential therapeutic approach for improving left ventricular function and symptom management in heart failure, which could be relevant for compounds like 3-Acetylnerbowdine (Sliwa et al., 2004).

properties

CAS RN

100196-22-3

Product Name

3-Acetylnerbowdine

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

[(1S,13R,15R,17R)-17-hydroxy-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-yl] acetate

InChI

InChI=1S/C19H23NO6/c1-10(21)26-11-5-15-19(16(22)6-11)3-4-20(15)8-12-13(19)7-14-18(17(12)23-2)25-9-24-14/h7,11,15-16,22H,3-6,8-9H2,1-2H3/t11-,15-,16-,19+/m1/s1

InChI Key

BSVABPABKQCTBP-GZJVQYRHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H](C1)O

SMILES

CC(=O)OC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C(C1)O

Canonical SMILES

CC(=O)OC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C(C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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